1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-17-12-13-23(24(30)31)29(15-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCGXIUJERIDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid (Fmoc-Piperidine derivative) is a complex organic compound with significant applications in medicinal chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for peptide synthesis and various biological activities.
- Molecular Formula : C27H32N2O6
- Molecular Weight : 480.561 g/mol
- Purity : Typically around 95% .
The Fmoc group serves as a protecting moiety during peptide synthesis, allowing for selective reactions. This feature is essential in the development of peptide-based drugs, enabling the synthesis of complex peptides while minimizing side reactions. The deprotection of the Fmoc group can be achieved under mild basic conditions, typically using piperidine, which reveals the free amino group for further reactions .
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Peptide Synthesis : It is extensively used as a protecting group for amino acids, facilitating the sequential addition of amino acids in solid-phase peptide synthesis.
- Medicinal Chemistry : The compound plays a role in the development of pharmaceuticals, particularly peptide-based drugs that target specific biological pathways.
- Biological Research : It aids in studying enzyme mechanisms and protein interactions by enabling the synthesis of peptide substrates and inhibitors .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of Fmoc-Piperidine derivatives:
- A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-protected peptides exhibited enhanced stability and bioactivity compared to their unprotected counterparts. The research emphasized the importance of protecting groups in maintaining the integrity of peptide structures during synthesis .
- Another investigation focused on the use of Fmoc-Piperidine derivatives in synthesizing enzyme inhibitors, showcasing their potential in drug discovery processes aimed at targeting specific enzymes involved in disease pathways .
Applications
The applications of this compound extend across various fields:
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of peptide-based drugs |
| Biochemical Research | Study of protein-protein interactions and enzyme mechanisms |
| Industrial Chemistry | Production of specialty chemicals and materials, including polymers and resins |
Preparation Methods
Resin Selection and Initial Loading
The synthesis typically begins with a Rink amide resin or 2-chlorotrityl chloride resin, which provides a stable anchor for the growing peptide chain. The resin is pre-swelled in dimethylformamide (DMF) for 1 hour to maximize solvent accessibility. Loading of the first amino acid (or in this case, the modified piperidine derivative) is achieved via a nucleophilic substitution reaction under inert conditions. For instance, 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and hydroxyazabenzotriazole (HOAt) in the presence of 20% N-methylmorpholine (NMM) in DMF. The activated species reacts with the resin’s hydroxyl groups, forming a stable ester linkage.
Key Data:
Fmoc Deprotection and Iterative Coupling
The Fmoc group is removed using 20% (v/v) piperidine in DMF via a two-step β-elimination mechanism, producing dibenzofulvene and carbon dioxide. Each deprotection cycle involves two treatments: a 2-minute wash followed by a 5-minute incubation, ensuring >99% removal efficiency. Subsequent amino acids or functional groups are coupled using HATU/HOAt activation, with coupling efficiency monitored via Kaiser or chloranil tests.
Mechanistic Insight:
Piperidine acts as both a base and a scavenger, neutralizing the dibenzofulvene byproduct to prevent reattachment to the deprotected amine. Side reactions, such as aspartimide formation, are mitigated by maintaining reaction temperatures below 30°C.
Solution-Phase Synthesis of the Piperidine Core
Chiral Resolution of Piperidine Intermediates
The stereoselective synthesis of the piperidine-2-carboxylic acid moiety is achieved through hydrolytic resolution. As disclosed in patent CN106831540A, 3-piperidineformamide derivatives are treated with concentrated hydrochloric acid at elevated temperatures, simultaneously hydrolyzing the amide and resolving chiral centers via kinetic control. The (S)-enantiomer is preferentially crystallized by adjusting the pH to 6.5–7.5 using a cold (0–10°C) potassium hydroxide/methanol solution.
Optimized Conditions:
Functionalization with Boc-Protected Aminomethyl Group
The 5-aminomethyl substituent is introduced via reductive amination of piperidine-2-carboxylic acid with formaldehyde, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). The Boc group ensures orthogonality to the Fmoc-protected amine during subsequent SPPS steps.
Reaction Scheme:
$$
\text{Piperidine-2-carboxylic acid} + \text{HCHO} \xrightarrow{\text{NaBH}4} \text{5-aminomethyl-piperidine-2-carboxylic acid} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-protected intermediate}
$$
Convergent Synthesis Strategy
Fragment Coupling and Global Deprotection
The fully protected piperidine derivative is conjugated to Fmoc-glycine (or another Fmoc-amino acid) using HATU/NMM activation. After iterative couplings, the resin-bound peptide is cleaved using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:H₂O:triisopropylsilane = 95:2.5:2.5), simultaneously removing side-chain protecting groups and liberating the carboxylic acid.
Cleavage Conditions:
Purification and Characterization
Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Final identity confirmation is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Data:
- HRMS (ESI): Calculated for C₂₆H₃₀N₂O₆ [M+H]⁺: 467.2175; Found: 467.2178.
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 4.40 (m, 1H, piperidine CH), 3.10 (s, 2H, Boc-NH-CH₂).
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate coupling and deprotection steps. Piperazine and 4-methylpiperidine have emerged as alternatives to piperidine for Fmoc removal, reducing racemization risks while maintaining >98% yield.
Table 1: Deprotection Reagent Efficiency Comparison
| Reagent | Time (min) | Purity (%) | Racemization (%) |
|---|---|---|---|
| Piperidine | 7 | 95 | 1.2 |
| 4-Methylpiperidine | 5 | 96 | 0.8 |
| Piperazine | 10 | 94 | 1.5 |
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic piperidine derivatives offers an eco-friendly alternative to chemical methods. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, enabling >90% ee for the (S)-isomer.
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Aspartimide formation and premature Fmoc cleavage are mitigated by:
Solvent and Temperature Optimization
Polar aprotic solvents (DMF, NMP) enhance resin swelling and reagent diffusion, while temperatures <30°C prevent epimerization.
Q & A
Q. Methodological Insight :
- Deprotection Protocol : Use 20% piperidine in DMF for Fmoc removal.
- Boc Stability : Retains integrity under SPPS acidic/basic conditions unless exposed to strong acids like TFA.
Basic: What synthetic routes are employed to prepare this compound?
Synthesis typically involves:
Piperidine Functionalization : Introduction of the Boc-protected aminomethyl group via reductive amination or nucleophilic substitution.
Fmoc Coupling : Reaction with Fmoc-Cl (chloride) in anhydrous dichloromethane (DCM) or DMF under inert atmosphere .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 85 | 92% |
| Fmoc Coupling | Fmoc-Cl, DIEA, DMF | 78 | 95% |
Basic: Which analytical techniques validate its purity and structure?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for peptide synthesis) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring protons at δ 3.2–4.1 ppm; Fmoc aromatic signals at δ 7.3–7.8 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 487.2 g/mol).
Advanced: How can coupling efficiency challenges due to steric hindrance be mitigated?
Steric hindrance from the Boc-aminomethyl group may reduce coupling rates. Optimization strategies include:
- Activators : Use HATU/Oxyma Pure over DCC for faster activation.
- Solvent Choice : DCM:DMF (1:1) improves reagent diffusion vs. pure DMF .
- Extended Reaction Time : 2–4 hours at 25°C for complete conversion.
Data Contradiction Note : Some studies report <70% coupling yields without optimization, while others achieve >90% with HATU .
Advanced: How does pH or temperature affect its stability during storage?
- Stability Profile :
- pH 7–9 : Stable for >6 months at −20°C.
- Acidic Conditions (pH < 3) : Boc group hydrolysis occurs within hours.
- Elevated Temperatures (>40°C) : Accelerate Fmoc degradation; store at −20°C .
Advanced: What side reactions occur during deprotection, and how are they minimized?
- Racemization : Catalyzed by base (piperidine). Mitigate by:
- Lowering deprotection time (<10 minutes).
- Using 0.1 M HOBt in deprotection mixtures .
- Piperidine Adduct Formation : Remove excess base via thorough DMF washes.
Safety: What precautions are necessary given conflicting toxicity data?
While some SDS classify it as acutely toxic (Category 4 for oral/dermal exposure), others note incomplete toxicity profiling .
Q. Protocol :
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods during weighing/synthesis.
- Spill Management : Absorb with vermiculite; avoid water to prevent dispersion.
Advanced: What non-peptide applications exist for this compound?
- Bioconjugation : Carboxylic acid moiety enables covalent attachment to nanoparticles or polymers for drug delivery .
- Enzyme Inhibition Studies : Piperidine scaffold mimics transition states in proteases .
Advanced: How to resolve contradictions in reported HPLC purity data?
Discrepancies often arise from:
- Column Variability : C18 vs. C4 phases alter retention times.
- Impurity Sources : Residual Fmoc-Cl (detectable at 254 nm).
Resolution : Cross-validate with orthogonal techniques (e.g., LC-MS) and standardize column lot numbers .
Advanced: How does this compound compare to other amino-protecting groups?
| Protecting Group | Stability | Deprotection Method | Steric Demand |
|---|---|---|---|
| Fmoc | Base-labile (piperidine) | Mild, SPPS-compatible | Moderate |
| Boc | Acid-labile (TFA) | Harsh, limits stepwise synthesis | Low |
| Alloc | Pd-catalyzed | Orthogonal to Fmoc/Boc | High |
Trade-off : Fmoc/Boc offers sequential deprotection but requires careful pH control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
